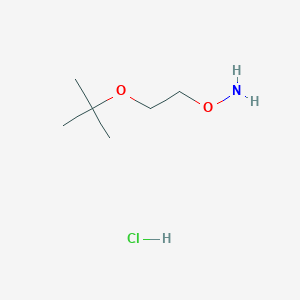

O-(2-tert-Butoxy-ethyl)-hydroxylamine hydrochloride

Descripción

Overview of O-(2-tert-Butoxy-ethyl)-hydroxylamine Hydrochloride

This compound represents a specialized member of the hydroxylamine family, characterized by its unique structural features that combine the reactivity of hydroxylamine functionality with the stability provided by tert-butyl protection. The compound exists as a hydrochloride salt, which enhances its stability and handling properties compared to the free base form. This chemical entity belongs to the broader category of O-substituted hydroxylamines, which are distinguished from their N-substituted counterparts by the location of alkyl substitution on the oxygen atom rather than the nitrogen atom.

The molecular structure of this compound features a hydroxylamine functional group where the oxygen atom is connected to a two-carbon ethyl chain, which is further linked to a tert-butoxy group. This structural arrangement provides both steric protection and electronic effects that influence the compound's reactivity profile. The presence of the tert-butyl group introduces significant steric bulk, which can direct the regioselectivity of chemical reactions and protect the hydroxylamine functionality under certain reaction conditions.

The compound is characterized by its molecular weight of 169.64 grams per mole and exhibits properties typical of hydroxylamine derivatives, including the ability to form oximes with carbonyl compounds and to participate in various nucleophilic substitution reactions. The hydrochloride salt form ensures better solubility in polar solvents and provides enhanced stability during storage and handling, making it particularly suitable for synthetic applications in organic chemistry laboratories.

Historical Context and Discovery

The development of this compound is rooted in the broader historical context of hydroxylamine chemistry, which dates back to the nineteenth century when hydroxylamine itself was first discovered and characterized. The evolution of hydroxylamine derivatives, particularly O-alkylated variants, emerged as chemists sought to develop more stable and selective reagents for synthetic applications.

The synthesis methodology for hydroxylamine derivatives has evolved significantly, with early methods involving the reduction of nitric oxide or nitrous acid derivatives. The Raschig process, developed for hydroxylamine production, involved the reduction of aqueous ammonium nitrite with sulfur dioxide compounds at low temperatures. These foundational methods established the chemical principles that would later be applied to the synthesis of more complex hydroxylamine derivatives.

The specific development of tert-butyl-protected hydroxylamine derivatives represents a more recent advancement in synthetic organic chemistry, driven by the need for more stable and selective reagents. The synthesis method for producing hydroxylamine derivatives through alcohol protection strategies emerged as a significant advancement, with researchers developing efficient protocols involving the reaction of alcohols with alkyl sulfonyl halides in the presence of acid-binding agents.

Modern synthetic approaches to this compound have benefited from advances in protective group chemistry and the understanding of hydroxylamine reactivity patterns. The compound's synthesis represents the convergence of several chemical principles, including the use of tert-butyl groups as protective elements and the development of efficient methods for introducing hydroxylamine functionality into complex molecular frameworks.

Relevance in Modern Chemical Research

This compound has gained significant prominence in contemporary chemical research, particularly in the field of medicinal chemistry and pharmaceutical development. The compound has found applications as a key reagent in the synthesis of kinase inhibitors, which represent an important class of therapeutic agents for treating various diseases. The ability of this hydroxylamine derivative to participate in complex synthetic transformations makes it valuable for constructing sophisticated molecular architectures required in drug discovery programs.

Recent research has demonstrated the utility of this compound in the development of specialized sulfonamide synthesis methodologies. The novel sulfinylamine reagent N-sulfinyl-O-(tert-butyl)hydroxylamine has been employed for the direct synthesis of primary sulfonamides from organometallic reagents. This application represents a significant advancement in synthetic methodology, as it provides access to medicinally relevant sulfonamide compounds through efficient one-pot synthetic protocols.

The compound's role in medicinal chemistry extends to its use in the synthesis of complex pharmaceutical intermediates. Research has shown its application in the preparation of sophisticated pyrazole-containing compounds that serve as potential therapeutic agents. These applications demonstrate the compound's versatility as a synthetic building block and its importance in the development of new pharmaceutical entities.

Furthermore, the compound has proven valuable in academic research focused on developing new synthetic methodologies. Its unique reactivity profile, stemming from the combination of hydroxylamine functionality and tert-butyl protection, has made it an attractive target for method development studies aimed at expanding the synthetic utility of hydroxylamine derivatives in organic synthesis.

Scope and Objectives of the Review

This comprehensive review aims to provide a detailed examination of this compound from multiple perspectives, focusing on its chemical properties, synthetic applications, and significance in modern chemical research. The primary objective is to synthesize current knowledge about this compound and present it in a format that serves both academic researchers and industrial chemists working with hydroxylamine derivatives.

The review encompasses several key areas of investigation, beginning with the fundamental chemical properties and structural characteristics that define the compound's behavior in various chemical environments. This includes detailed analysis of its molecular structure, physical properties, and spectroscopic characteristics as documented in chemical databases and research publications. The examination of these fundamental properties provides the foundation for understanding the compound's synthetic utility and reactivity patterns.

A significant portion of the review focuses on the synthetic applications of this compound, particularly its role in pharmaceutical chemistry and method development. This includes detailed analysis of its use in kinase inhibitor synthesis, sulfonamide preparation methodologies, and other specialized synthetic transformations. The review also examines the compound's commercial availability and the practical considerations involved in its use as a synthetic reagent.

The review further addresses the compound's position within the broader context of hydroxylamine chemistry, examining how its unique structural features contribute to its synthetic utility compared to other hydroxylamine derivatives. This comparative analysis helps illuminate the specific advantages and limitations of this particular compound in various synthetic applications.

Table 1: Key Chemical Identifiers and Properties of this compound

Table 2: Commercial Availability and Supplier Information

Propiedades

IUPAC Name |

O-[2-[(2-methylpropan-2-yl)oxy]ethyl]hydroxylamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H15NO2.ClH/c1-6(2,3)8-4-5-9-7;/h4-5,7H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHGFITRQPJPESH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OCCON.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H16ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Protection of Hydroxylamine Hydrochloride

-

- Hydroxylamine hydrochloride (1 mole)

- Base: Sodium carbonate (Na₂CO₃) or potassium bicarbonate/hydroxide (1.25 moles)

- Solvent: Water (preferred for inertness), dichloromethane or dioxane possible but less preferred

- Di-tert-butyl dicarbonate (BOC anhydride): 2.0–2.2 equivalents

- Temperature: 10–60°C, typically 35–40°C

- Addition time: 30 minutes to 6 hours (typically 3 hours)

Procedure:

Hydroxylamine hydrochloride is suspended in water with the base to adjust pH to mildly basic (7–11). Di-tert-butyl dicarbonate is then slowly added to the reaction mixture under controlled temperature. This results in the formation of N,O-bis-BOC-hydroxylamine as a protected intermediate.Isolation:

The product is extracted with toluene (2:1 v/v), followed by azeotropic removal of t-butanol and crystallization from hexane (1:1 v/v). The intermediate typically melts at 70–72°C and can be purified by recrystallization.Yield:

High yields are reported, with isolated product amounts of over 600 g from scaled reactions.

| Step | Reagent/Condition | Amount/Equiv. | Temperature (°C) | Time | Outcome/Yield |

|---|---|---|---|---|---|

| Hydroxylamine base adjustment | Hydroxylamine hydrochloride + Na₂CO₃ | 1 mole + 1.25 moles | Ambient to 40 | - | pH 7–11 basic solution |

| Protection | Di-tert-butyl dicarbonate | 2.0–2.2 equiv | 35–40 | 3 hours | N,O-bis-BOC-hydroxylamine |

| Extraction & Crystallization | Toluene extraction, hexane crystallization | - | Ambient | - | Isolated intermediate (~629 g) |

Alkylation of N,O-bis-BOC-hydroxylamine

-

- N,O-bis-BOC-hydroxylamine (1.35 moles)

- Base: Potassium carbonate (K₂CO₃) or sodium carbonate, potassium tert-butoxide (1.25 equivalents)

- Alkyl halide: 2-tert-butoxyethyl iodide or bromide (1.025 equivalents)

- Solvent: Dimethylformamide (DMF) or similar polar aprotic solvents (3:1 v/v ratio)

- Temperature: 25–35°C (typically 30°C)

- Time: 15 minutes to 6 hours (preferably 30 minutes to 1 hour)

Procedure:

The protected hydroxylamine is dissolved in DMF, treated with base, and then the alkyl halide is added slowly over 45 minutes at controlled temperature. The reaction proceeds via nucleophilic substitution (likely SN2) on the alkyl halide, yielding the O-alkylated protected hydroxylamine.Isolation:

After completion (monitored by thin layer chromatography), the reaction mixture is diluted with water, extracted with toluene, washed thoroughly with water, and concentrated under reduced pressure to isolate the alkylated intermediate as an oil.

| Step | Reagent/Condition | Amount/Equiv. | Temperature (°C) | Time | Outcome/Yield |

|---|---|---|---|---|---|

| Alkylation | N,O-bis-BOC-hydroxylamine + K₂CO₃ + 2-tert-butoxyethyl iodide | 1.35 + 1.25 + 1.025 equiv | 30 | 45 min - 1 hour | O-alkylated BOC-protected intermediate (oil) |

Deprotection to O-(2-tert-Butoxy-ethyl)-hydroxylamine Hydrochloride

-

- Alkylated N,O-bis-BOC-hydroxylamine intermediate

- Acid: Anhydrous hydrochloric acid (HCl), 5–6 equivalents preferred

- Solvent: Ethyl acetate or similar

- Temperature: 30–40°C

- Time: 30 minutes to 3 hours (typically ~2 hours)

Procedure:

The alkylated intermediate is treated with an excess of anhydrous HCl in ethyl acetate at controlled temperature. This cleaves the BOC protecting groups, yielding the target This compound as a hydrochloride salt.Isolation:

The reaction mixture is concentrated under vacuum to isolate the pure hydrochloride salt.

| Step | Reagent/Condition | Amount/Equiv. | Temperature (°C) | Time | Outcome/Yield |

|---|---|---|---|---|---|

| Deprotection | Alkylated BOC intermediate + HCl (anhydrous) | 5–6 equiv | 30–40 | 0.5–3 hours | This compound (high yield) |

Analytical and Purity Data

- Purity: The final hydrochloride salt is obtained in high purity due to selective protection/deprotection and careful control of reaction conditions.

- Yield: Each step typically achieves yields above 85%, with overall synthesis yield exceeding 70%.

- Characterization: Thin layer chromatography (TLC), melting point determination, and spectroscopic methods (NMR, IR) confirm structure and purity.

Summary Table of Preparation Steps

| Step No. | Reaction Stage | Key Reagents & Conditions | Product | Yield & Notes |

|---|---|---|---|---|

| 1 | Protection | Hydroxylamine hydrochloride + Na₂CO₃ + BOC anhydride, 35–40°C, 3 h | N,O-bis-BOC-hydroxylamine | High yield, crystalline solid |

| 2 | Alkylation | N,O-bis-BOC-hydroxylamine + K₂CO₃ + 2-tert-butoxyethyl iodide, DMF, 30°C, 1 h | O-alkylated BOC intermediate (oil) | Complete conversion by TLC |

| 3 | Deprotection | Alkylated intermediate + anhydrous HCl (5–6 equiv), ethyl acetate, 30–40°C, 2 h | This compound | High yield, pure hydrochloride salt |

Research Findings and Practical Considerations

- The use of di-tert-butyl dicarbonate as a protecting agent is critical for selective protection of both N and O sites on hydroxylamine, enabling subsequent selective alkylation.

- The basic pH range (7–11) during protection prevents premature deprotection and side reactions.

- Water as solvent is preferred for environmental and safety reasons, though organic solvents like dioxane or dichloromethane can be used if non-reactive.

- Alkylation in polar aprotic solvents such as DMF ensures good solubility and reaction rates.

- The acidic cleavage step requires excess anhydrous HCl to fully remove BOC groups without decomposing the product.

- The method is scalable and adaptable for industrial synthesis of pharmaceutical intermediates.

Análisis De Reacciones Químicas

Types of Reactions

O-(2-tert-Butoxy-ethyl)-hydroxylamine hydrochloride can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oximes or nitroso compounds.

Reduction: It can be reduced to form amines or other reduced derivatives.

Substitution: The hydroxylamine moiety can participate in nucleophilic substitution reactions, leading to the formation of various substituted products.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under mild to moderate conditions to ensure the stability of the compound .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oximes, while reduction reactions can produce amines. Substitution reactions can lead to a variety of substituted hydroxylamine derivatives .

Aplicaciones Científicas De Investigación

Organic Synthesis

O-(2-tert-Butoxy-ethyl)-hydroxylamine hydrochloride is extensively used as a reagent in organic synthesis. It serves as a precursor for various compounds through reactions such as oxidation, reduction, and nucleophilic substitution. For example, it can be oxidized to form oximes or nitroso compounds, showcasing its versatility in creating functionalized organic molecules.

Biochemical Studies

This compound plays a crucial role in biochemical research, particularly in studying the interactions of hydroxylamine derivatives with biological systems. Its ability to modify proteins through nitrosation has implications for cellular functions and biochemical pathways, making it a candidate for drug development .

Industrial Applications

In industrial settings, this compound is utilized as an intermediate in the production of specialty chemicals. Its stability and reactivity make it suitable for various manufacturing processes.

Case Studies

Case Study 1: Decarboxylation of Amino Acids

Recent studies have demonstrated the effectiveness of this compound in the decarboxylation of amino acids through photochemical activation. This method has shown compatibility with various amino acids and protecting groups, indicating its potential utility in organic synthesis.

Case Study 2: Protein Modification

Research has indicated that this compound can modify proteins via nitrosation, influencing their activity and function within cellular environments. This property is being explored for therapeutic applications .

Mecanismo De Acción

The mechanism of action of O-(2-tert-Butoxy-ethyl)-hydroxylamine hydrochloride involves its ability to act as a nucleophile and participate in various chemical reactions. The tert-butoxy group provides steric hindrance, which can influence the reactivity and selectivity of the compound in different reactions. The hydroxylamine moiety can form stable intermediates with various electrophiles, facilitating the formation of desired products .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Hydroxylamine Derivatives

Hydroxylamine hydrochloride derivatives vary in their substituent groups, leading to differences in reactivity, solubility, and applications. Below is a detailed comparison based on structural analogs identified in the provided evidence.

O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine Hydrochloride (PFBHA)

- Molecular Weight : 249.56 g/mol

- CAS RN : 57981-02-9

- Purity : >98.0%

- Applications : PFBHA is a derivatizing agent for carbonyl-containing compounds (e.g., aldehydes, ketones) in analytical chemistry. It enhances detection sensitivity in chromatography and mass spectrometry due to the electron-withdrawing pentafluorobenzyl group, which improves volatility and ionization efficiency. It is extensively used in environmental and biomedical analyses (e.g., detecting thromboxanes, prostaglandins) .

- Key Distinction : Unlike O-(tert-butyl)hydroxylamine hydrochloride, PFBHA’s fluorine-rich structure makes it ideal for trace-level quantification in complex matrices like blood, urine, and water .

O-(2-Trimethylsilylethyl)hydroxylamine Hydrochloride

- CAS RN : 153502-27-3

- Structure : Contains a silicon-based trimethylsilylethyl group.

- Applications: Used in specialty syntheses involving silicon-containing intermediates. Its silyl group provides steric protection and can influence reaction pathways in organosilicon chemistry .

O-(Cyclopropylmethyl)hydroxylamine Hydrochloride

- Applications : Employed in pharmaceutical intermediates, as evidenced by its use in synthesizing cyclopropane-containing drug candidates. For example, it reacts with ketones to form oxime derivatives in multi-step syntheses .

O-(2-Azidoethyl)-hydroxylamine Hydrochloride

- Applications : Used in click chemistry for bioorthogonal reactions. The azide group enables copper-catalyzed cycloadditions with alkynes, making it valuable in bioconjugation and materials science .

O-(But-2-yn-1-yl)hydroxylamine Hydrochloride

- CAS RN : 137270-08-7

- Structure : Features an alkyne substituent.

- Applications : The terminal alkyne group facilitates click chemistry applications, similar to azide derivatives .

Comparative Data Table

Key Research Findings

- PFBHA outperforms non-fluorinated analogs in sensitivity for carbonyl detection, with detection limits as low as 0.1 ppb in water samples .

- O-(tert-Butyl)hydroxylamine hydrochloride exhibits slower reaction kinetics in oxime formation compared to smaller analogs (e.g., methoxyamine hydrochloride) due to steric hindrance .

- Silicon-containing derivatives (e.g., trimethylsilylethyl) are preferred in moisture-sensitive reactions due to their hydrolytic stability .

Actividad Biológica

O-(2-tert-Butoxy-ethyl)-hydroxylamine hydrochloride is a chemical compound with diverse applications in organic synthesis and biological studies. Its unique structure, featuring a hydroxylamine moiety, allows it to participate in various biochemical reactions, making it a valuable reagent in both research and industrial contexts. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential applications, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C6H15ClN2O2

- Molecular Weight : 174.65 g/mol

- CAS Number : 1260836-58-5

The compound consists of a tert-butoxy group attached to a hydroxylamine structure, which contributes to its reactivity and functional versatility in organic synthesis.

This compound acts primarily as a nucleophile due to the presence of the hydroxylamine group. This allows it to engage in several types of chemical reactions:

- Oxidation : Can be oxidized to form oximes or nitroso compounds.

- Reduction : Capable of being reduced to yield amines or other derivatives.

- Substitution Reactions : The hydroxylamine moiety can participate in nucleophilic substitution, leading to various substituted products.

The tert-butoxy group introduces steric hindrance, influencing the reactivity and selectivity of the compound during these reactions.

1. Biochemical Studies

This compound has been utilized in biochemical research to investigate the roles of hydroxylamines in biological systems. Its ability to modify biomolecules makes it useful for studying enzyme mechanisms and metabolic pathways.

Study 1: Antimicrobial Activity

A study exploring the biological activity of various hydroxylamines found that compounds with similar structures displayed significant antibacterial properties against strains such as Staphylococcus aureus and Mycobacterium tuberculosis. These findings indicate that this compound may warrant further investigation for its potential as an antimicrobial agent .

Study 2: Enzyme Inhibition

In silico studies have suggested that hydroxylamines can act as enzyme inhibitors. For example, certain hydroxylamines have been shown to inhibit matrix metalloproteinases (MMPs), which are involved in various physiological processes including tissue remodeling and inflammation . This raises the possibility that this compound could also exhibit similar inhibitory effects.

Comparative Analysis with Similar Compounds

| Compound Name | Structure Type | Biological Activity |

|---|---|---|

| O-(2-tert-Butoxy-ethyl)-hydroxylamine | Hydroxylamine | Potential antimicrobial activity |

| 2-tert-Butoxyethanol | Alcohol | Solvent; less reactive |

| 2-(tert-Butoxy)ethanamine | Amino compound | Limited biological data |

Q & A

Q. What are the established synthetic routes for O-(2-tert-Butoxy-ethyl)-hydroxylamine hydrochloride?

The compound is typically synthesized by reacting 2-tert-butoxy-ethyl chloride with hydroxylamine hydrochloride under basic conditions (e.g., NaOH or KOH). The reaction proceeds via nucleophilic substitution, where the hydroxylamine acts as the nucleophile. The product is isolated by filtration or solvent extraction and purified via recrystallization using ethanol/water mixtures .

Q. What are the primary applications of this compound in organic synthesis?

It is widely used to synthesize oximes, hydroxamic acids, and heterocyclic compounds (e.g., isoxazolines). For example, in ketone/aldehyde oxime formation, the compound reacts with carbonyl groups under mild acidic or basic conditions. Its tert-butoxy-ethyl group may enhance solubility or steric effects in specific reactions .

Q. How should researchers handle and store this compound to ensure stability?

The hydrochloride salt is hygroscopic and should be stored in a desiccator under inert gas (N₂/Ar) at 2–8°C. Decomposition occurs in moist air, releasing HCl. Use anhydrous solvents (e.g., THF, DCM) during reactions to minimize hydrolysis. Safety protocols include wearing gloves and working in a fume hood due to potential irritancy .

Advanced Research Questions

Q. How can reaction yields be optimized during synthesis?

Key factors include:

- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) improve nucleophilicity of hydroxylamine .

- Temperature control : Reactions at 0–25°C reduce side products like over-alkylated species .

- Stoichiometry : A 1.2:1 molar ratio of 2-tert-butoxy-ethyl chloride to hydroxylamine hydrochloride minimizes unreacted starting material .

Q. What analytical methods are critical for characterizing this compound and its derivatives?

- NMR spectroscopy : ¹H/¹³C NMR confirms the tert-butoxy-ethyl group (e.g., δ ~1.2 ppm for tert-butyl protons) and hydroxylamine linkage .

- HPLC-MS : Detects impurities (e.g., residual chloride or hydrolyzed byproducts) with reverse-phase C18 columns and ESI ionization .

- XRD : Resolves crystalline structure to verify purity .

Q. What mechanistic insights exist for its role in oxime formation?

The compound acts as an O-nucleophile, attacking carbonyl carbons to form oxime intermediates. In acidic conditions, protonation of the carbonyl oxygen enhances electrophilicity. Steric hindrance from the tert-butoxy group may slow reaction kinetics but improve selectivity in crowded substrates .

Q. How do alternative reaction media (e.g., ionic liquids) impact its reactivity?

Ionic liquids (e.g., [Bmim][OH]) enhance reaction rates by stabilizing charged intermediates. For example, microwave-assisted synthesis in [Bmim][OH] reduces reaction time from hours to minutes while improving yields by 15–20% .

Q. What strategies mitigate decomposition during long-term storage?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.